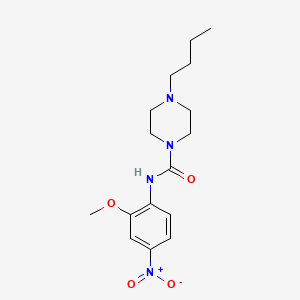
1-(2,5-difluorobenzoyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(2,5-difluorobenzoyl)-4-phenylpiperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DFPP belongs to the class of piperazine derivatives and has been extensively studied for its use as a potential drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2,5-difluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. 1-(2,5-difluorobenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-difluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems.
Biochemical and Physiological Effects:
1-(2,5-difluorobenzoyl)-4-phenylpiperazine has been found to modulate various neurotransmitter systems, including serotonin, dopamine, glutamate, and GABA. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic properties. 1-(2,5-difluorobenzoyl)-4-phenylpiperazine has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems, which may contribute to its potential use in treating drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-difluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to its use in lab experiments. 1-(2,5-difluorobenzoyl)-4-phenylpiperazine has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-difluorobenzoyl)-4-phenylpiperazine. One area of research is the development of more potent and selective 1-(2,5-difluorobenzoyl)-4-phenylpiperazine analogs. Another area of research is the study of 1-(2,5-difluorobenzoyl)-4-phenylpiperazine in human subjects, which may provide valuable information about its potential therapeutic properties. Additionally, the study of 1-(2,5-difluorobenzoyl)-4-phenylpiperazine in combination with other drugs may provide insights into its potential use in treating various diseases. Overall, the study of 1-(2,5-difluorobenzoyl)-4-phenylpiperazine has the potential to provide valuable insights into the treatment of various diseases and disorders.
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-13-6-7-16(19)15(12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXGUWKRYBACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4716340.png)

![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4716355.png)



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4716380.png)
![methyl (2-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4716382.png)
![methyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716384.png)
![6-cyclopropyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716401.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4716408.png)
![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4716409.png)

![4-(2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4716430.png)